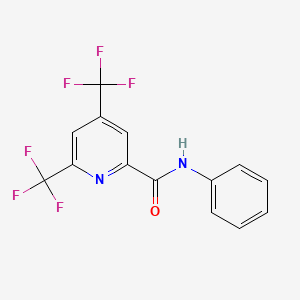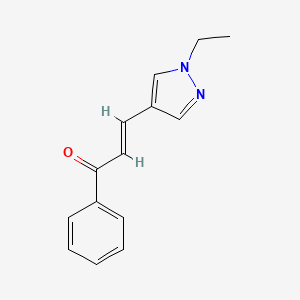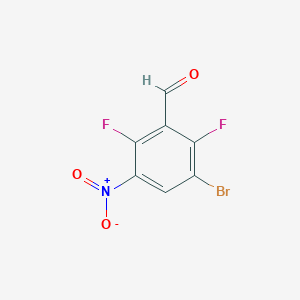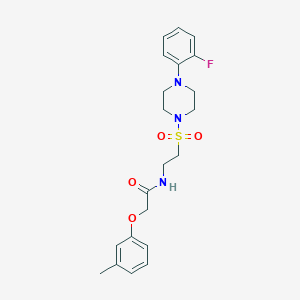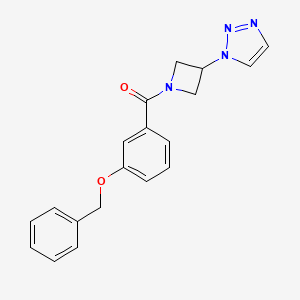
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic compound that features both a triazole ring and an azetidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the azetidine ring is a four-membered ring that can introduce strain and reactivity into the molecule.
作用机制
Target of Action
The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,3-triazole ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound’s mode of action is likely to involve the interaction of the 1,2,3-triazole ring with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can result in changes to the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity, antiviral activity, as well as anticancer activity against various cancer cell lines . Therefore, it’s plausible that this compound could affect similar pathways.
Pharmacokinetics
Compounds with a 1,2,3-triazole ring are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Result of Action
The molecular and cellular effects of this compound’s action are likely to depend on the specific targets it interacts with. Given the potential targets and modes of action discussed above, the compound could have a range of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules could influence the compound’s bioavailability and its ability to reach its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles .
The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a benzyl-protected phenol derivative. The final step involves the coupling of the triazole and azetidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The azetidine ring can be reduced to form more stable derivatives.
Substitution: Both the triazole and azetidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the azetidine ring could produce azetidine alcohols.
科学研究应用
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
相似化合物的比较
Similar Compounds
(1H-1,2,3-Triazol-1-yl)acetic acid derivatives: These compounds also contain the triazole ring and have been studied for their biological activities.
1,2,3-Triazole analogs: These analogs share the triazole core and have applications in drug discovery and materials science.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone lies in the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.
属性
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-10-9-20-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCAZAIDPYWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2948092.png)
![4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948093.png)
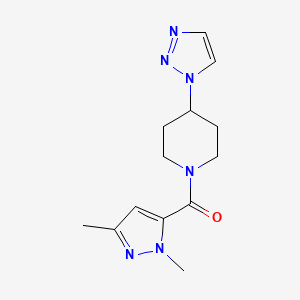
![4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2948096.png)
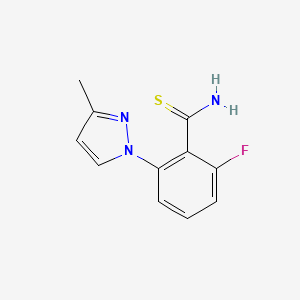
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2948098.png)
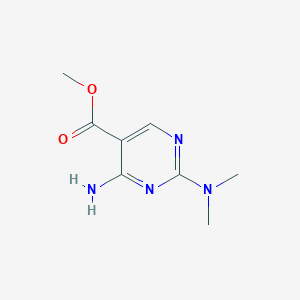
![rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2948104.png)

